B1149900 ASP5878

ASP5878

カタログ番号 B1149900
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.

科学的研究の応用

1. ASP5878 in Cancer Treatment

  • This compound, a selective inhibitor of fibroblast growth factor receptors (FGFRs), has been explored for its effectiveness in treating solid malignancies. A study by Yamamoto et al. (2019) investigated the safety, tolerability, and antitumor effect of this compound in patients with various solid tumors, including urothelial carcinoma, hepatocellular carcinoma, and squamous cell lung carcinoma. The study focused on the drug's tolerability and potential in cancer treatment.

  • Further research by Futami et al. (2016) demonstrated the efficacy of this compound in inhibiting the growth of hepatocellular carcinoma cells expressing FGF19. This study highlighted the potential of this compound as a therapeutic agent in treating FGF19-expressing hepatocellular carcinoma.

  • In a study exploring this compound's role in urothelial cancer treatment, Kikuchi et al. (2017) found that it selectively inhibited cell proliferation in urothelial cancer cell lines harboring FGFR3 mutations. This study emphasized this compound's potential as a targeted therapy for urothelial cancer.

2. This compound in Achondroplasia Research

  • This compound has also been evaluated as a drug candidate for achondroplasia, a condition caused by mutations in the FGFR3 gene. Ozaki et al. (2020) conducted a study that found this compound, originally developed as an anti-cancer drug, could elongate bone in achondroplasia model mice. This suggests its applicability in a clinical setting for achondroplasia, highlighting a novel therapeutic use outside of oncology.

特性

外観

Solid powder

同義語

ASP5878;  ASP-5878;  ASP 5878.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。